
1-(4-Methylpyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylpyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a pyrimidine ring and a thioether linkage, suggests potential biological activity and industrial utility.
科学的研究の応用
Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Agriculture: As a possible agrochemical for pest control or plant growth regulation.
Materials Science: As a building block for the synthesis of novel materials with unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylpyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a guanidine derivative under acidic or basic conditions.
Thioether Formation:
Urea Formation: The final step involves the reaction of the pyrimidine-thioether intermediate with an isocyanate or a carbamate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, catalysts, and continuous flow systems to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
1-(4-Methylpyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The urea moiety can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Amines, alcohols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced pyrimidine derivatives.
Substitution Products: Urea derivatives with various substituents.
作用機序
The mechanism of action of 1-(4-Methylpyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea may involve interaction with specific molecular targets such as enzymes or receptors. The pyrimidine ring can mimic nucleic acid bases, potentially interfering with DNA or RNA synthesis. The thioether group may enhance binding affinity to certain proteins, modulating their activity.
類似化合物との比較
Similar Compounds
1-(4-Methylpyrimidin-2-yl)-3-(3-phenylpropyl)urea: Lacks the thioether group, which may result in different biological activity.
1-(4-Methylpyrimidin-2-yl)-3-(3-(m-tolylthio)propyl)urea: Similar structure but with a different substitution pattern on the aromatic ring.
Uniqueness
1-(4-Methylpyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea is unique due to the presence of both a pyrimidine ring and a thioether linkage, which may confer distinct chemical and biological properties compared to other urea derivatives.
特性
IUPAC Name |
1-[3-(4-methylphenyl)sulfanylpropyl]-3-(4-methylpyrimidin-2-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-12-4-6-14(7-5-12)22-11-3-9-18-16(21)20-15-17-10-8-13(2)19-15/h4-8,10H,3,9,11H2,1-2H3,(H2,17,18,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIXKAWVZZQXMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCNC(=O)NC2=NC=CC(=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
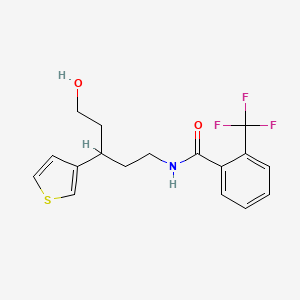
![3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2366254.png)
![2-(2-chlorophenyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2366257.png)
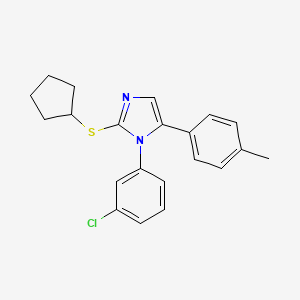
![(1S,2S,4R,6R)-6-Aminobicyclo[2.2.2]octan-2-ol](/img/structure/B2366259.png)
![N-[2-(7,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B2366260.png)
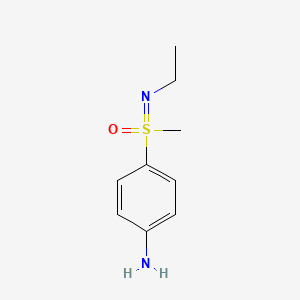
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(R)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B2366262.png)
![4-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-butylphenyl)pyrrolidin-2-one](/img/structure/B2366264.png)
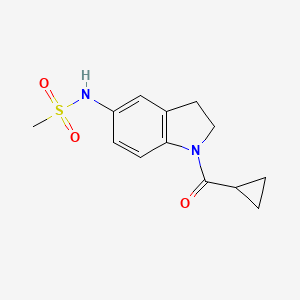
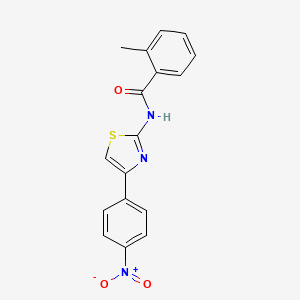
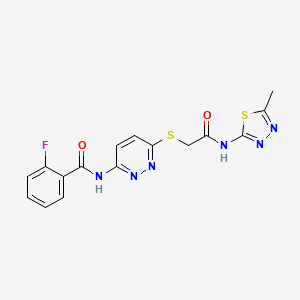
![2-(2-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2366272.png)
![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2366273.png)
